3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a yellow solid and has a molecular weight of 212.05 .
Molecular Structure Analysis
The InChI code for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is 1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H3,9,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 3-position and an amine group at the 4-position.
Physical And Chemical Properties Analysis
“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a yellow solid with a molecular weight of 212.05 . and should be stored at 0-8°C .
Scientific Research Applications
Catalytic Reactions
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is utilized in various catalytic reactions. For example, it is involved in reactions catalyzed by palladium compounds, leading to the formation of pyrrolo and pyrazolo ring systems, as well as furo[3,2-c]cinnoline (Ames & Bull, 1982).
Sustainable Synthesis
The compound plays a role in sustainable chemistry, particularly in iridium-catalyzed pyrrole synthesis. This method leverages secondary alcohols and amino alcohols, producing pyrroles via deoxygenation and linkage through C–N and C–C bonds (Michlik & Kempe, 2013).
Sterically Hindered Primary Amines Formation
In research on pyrrolo and pyrido[1,2-a]indoles, 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine contributes to the unusual formation of sterically hindered primary amines (Jirkovsky, Greenblatt, & Baudy, 1991).
Polysubstituted Pyrroles Synthesis
This compound is also significant in the synthesis of polysubstituted pyrroles, a process that involves bromocyclization of δ-dienamino esters and demonstrates considerable chemoselectivity (Agami, Dechoux, Hamon, & Hebbe, 2003).
Enantioselective Reactions
The compound is used in enantioselective reactions, such as the SOMO-activated enantioselective (3 + 2) coupling of aldehydes and conjugated olefins, leading to the formation of pyrrolidine products (Jui, Garber, Finelli, & MacMillan, 2012).
Ligand Exchange Studies
It's also involved in ligand exchange studies, specifically in the substitution of bromo(o-tolyl)bis(triphenylphosphine)nickel(II) with amines, demonstrating the compound's relevance in coordination chemistry (Nakamura, Maruya, & Mizoroki, 1980).
Safety And Hazards
The safety information for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives could involve further exploration of their biological activities and mechanisms of action. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYLEYQRVGIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274414 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1190322-59-8 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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